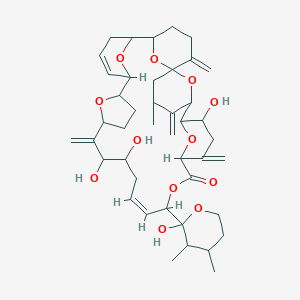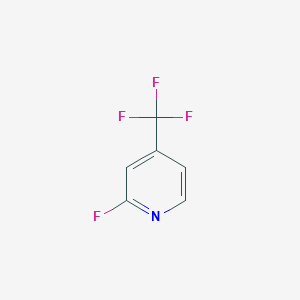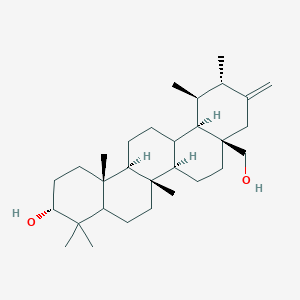
Tamarixol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tamarixol is a natural compound that is isolated from the Tamarix species of plants. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Tamarixol has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. This compound has also been found to possess antioxidant properties and has been shown to scavenge free radicals and reduce oxidative stress.
Mecanismo De Acción
The mechanism of action of Tamarixol is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways. For instance, this compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant genes.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. In addition, this compound has been shown to reduce the levels of inflammatory cytokines and chemokines, which are associated with inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tamarixol has several advantages for lab experiments. It is a natural compound that can be easily synthesized from plant sources. It has been extensively studied for its biological activities and has been found to possess a wide range of therapeutic applications. However, this compound also has some limitations. It is a relatively complex compound that requires several purification steps. In addition, its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on Tamarixol. One area of research is to elucidate its mechanism of action and identify its molecular targets. This will help to design more targeted therapies for various diseases. Another area of research is to investigate the potential of this compound as a chemopreventive agent. This involves studying its effects in preventing the development of cancer. Finally, more research is needed to investigate the safety and efficacy of this compound in humans. This will help to determine its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
Tamarixol can be synthesized from the leaves and stems of Tamarix species of plants. The extraction process involves the use of solvents such as methanol, ethanol, and chloroform. The extract is then subjected to various purification processes, including column chromatography, thin-layer chromatography, and high-performance liquid chromatography. The final product is obtained in the form of a white or yellowish powder.
Propiedades
Número CAS |
119708-41-7 |
|---|---|
Fórmula molecular |
C30H50O2 |
Peso molecular |
442.7 g/mol |
Nombre IUPAC |
(3R,6aS,6bR,8aR,11S,12S,12aR,14aS,14bR)-8a-(hydroxymethyl)-4,4,6a,11,12,14b-hexamethyl-10-methylidene-2,3,4a,5,6,6a,6b,7,8,9,11,12,12a,13,14,14a-hexadecahydro-1H-picen-3-ol |
InChI |
InChI=1S/C30H50O2/c1-18-16-30(17-31)15-10-22-21(26(30)20(3)19(18)2)8-9-24-28(22,6)13-11-23-27(4,5)25(32)12-14-29(23,24)7/h19-26,31-32H,1,8-17H2,2-7H3/t19-,20+,21?,22-,23?,24+,25-,26-,28+,29+,30+/m1/s1 |
Clave InChI |
SEMDMGSTKZEUNY-DSNHVYDHSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C(=C)C[C@]2([C@H]1C3CC[C@H]4[C@]([C@@H]3CC2)(CCC5[C@@]4(CC[C@H](C5(C)C)O)C)C)CO)C |
SMILES |
CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(C5(C)C)O)C)C)CO)C |
SMILES canónico |
CC1C(C(=C)CC2(C1C3CCC4C(C3CC2)(CCC5C4(CCC(C5(C)C)O)C)C)CO)C |
Sinónimos |
tamarixol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



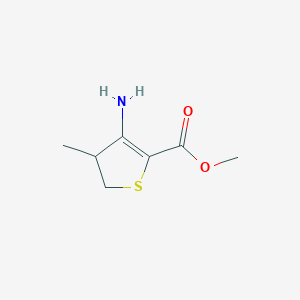

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)
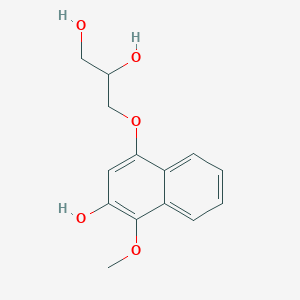



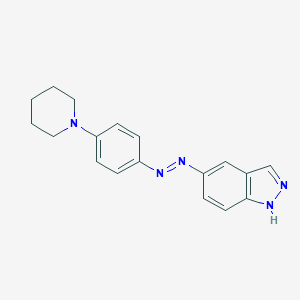
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,3-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-4-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B38506.png)
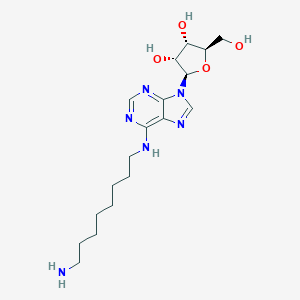
![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
